Phenylbutazone
Overview
Description
Phenylbutazone, an acidic, lipophilic non-steroidal anti-inflammatory drug (NSAID), is extensively metabolized in animals, such as horses, showing a significant pharmacological action determined primarily by its hepatic metabolism rate. It acts by inhibiting the cyclooxygenase enzyme system, responsible for the synthesis of prostanoids like PGE2, significantly reducing prostanoid-dependent swelling, edema, erythema, and hypersensitivity to pain in inflamed tissues. Its primary use is for the treatment of soft tissue inflammation, and it is known for its high plasma protein binding rate (greater than 98%) (Tobin et al., 1986).
Synthesis Analysis
The synthesis of phenylbutazone and related compounds involves various chemical pathways, reflecting its complexity and the advancements in synthetic organic chemistry. The review and synthesis efforts in this area highlight the organic synthesis achievements that enable the preparation of such complex molecules and their analogs, paving the way for further pharmacological exploration and potential antibiotic development against resistant bacterial strains (Okano, Isley, & Boger, 2017).
Molecular Structure Analysis
Phenylbutazone's molecular structure, characterized by its lipophilic nature, plays a critical role in its pharmacological activity and metabolism. Its structure allows for ready absorption following oral administration and subsequent metabolization, primarily through C-glucuronidation and hydroxylation, indicating the significance of structural features in its biological processing and efficacy (Faigle & Dieterle, 1977).
Chemical Reactions and Properties
Phenylbutazone undergoes various chemical reactions as part of its metabolism, involving C-glucuronidation and hydroxylation, with minimal hydrolytic cleavage of the amide bonds in its structure. This differential metabolism in humans compared to animals like rats and dogs underlines the species-specific metabolic pathways affecting its pharmacokinetics and pharmacodynamics, highlighting the role of enzyme systems such as mono-oxygenases and glucuronyltransferase (Faigle & Dieterle, 1977).
Physical Properties Analysis
The physical properties of phenylbutazone, including its lipophilicity and high plasma protein binding rate, significantly influence its pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME). These properties are crucial for its effectiveness as an NSAID, affecting its therapeutic use and potential side effects (Tobin et al., 1986).
Chemical Properties Analysis
The chemical properties of phenylbutazone, particularly its reactivity and metabolic pathways, underpin its pharmacological actions and interactions within biological systems. Its metabolism to active metabolites like oxyphenbutazone and the involvement in inhibiting the cyclooxygenase enzyme system for prostanoid synthesis are pivotal for its anti-inflammatory and analgesic effects, showcasing the intricate relationship between chemical properties and therapeutic action (Tobin et al., 1986).
Scientific Research Applications
Metabolism Acceleration : Phenylbutazone pretreatment in humans was found to accelerate aminopyrine metabolism, leading to lower aminopyrine levels and higher 4-aminoantipyrine levels (Chen, Vrindten, Dayton, & Burns, 1962).
Impact on Phospholipid Bilayers : The drug alters phospholipid phase transition temperatures and decreases cooperativity unit size, which could affect hydrogen bonds and polar head-group regions (Sainz, Chantres, Elorza, & Elorza, 1993).
Prosthetic Graft Patent Status : In canine models, phenylbutazone significantly prolonged the patent status of prosthetic grafts in the inferior vena cava (Calvert & Gough, 1976).
Thyroid Function Inhibition : It inhibits thyroid function by binding with iodine, preventing its uptake by the thyroid gland (Linsk, Paton, Persky, Isaacs, & Kupperman, 1957).
Hodgkin's Disease Treatment : Phenylbutazone showed potential in reducing fever, subsiding pain, and improving general condition and appetite in patients with Hodgkin's disease (Rottino, Joffe, & Hoffmann, 1954).
Ocular Inflammation Treatment : It effectively blocks ocular inflammation caused by glycerin injection in rabbit eyes, suggesting its potential use in treating rheumatoid arthritis and allied disorders (Yourish, Paton, Brodie, & Burns, 1955).
Use in Horses : Phenylbutazone is highly effective and safe for treating soft tissue inflammation in horses, with a high degree of plasma protein binding and a short elimination half-life (Tobin et al., 1986).
Uricosuric Effect : It is a uricosuric drug without specific effect on extra-renal factors of urate metabolism in normal subjects (Wyngaarden, 1955).
Lipid and Protein Damage : Phenylbutazone can cause oxidative damage to lipids and inactivate alpha 1-antiproteinase in the presence of haem proteins (Evans, Cecchini, & Halliwell, 1992).
Treatment of Superficial Thrombophlebitis : It effectively resolves superficial thrombophlebitis in refractory patients, making it a practical and safe addition to the management of superficial vein inflammation (Stein, 1955).
Safety And Hazards
Phenylbutazone may raise the risk of heart and blood vessel problems like heart attack and stroke . It may also raise the chance of severe and sometimes deadly stomach or bowel problems like ulcers or bleeding . The risk is greater in older people, and in people who have had stomach or bowel ulcers or bleeding before .
Relevant Papers Several papers have been published on Phenylbutazone. One paper explores the different trajectories of this drug across two species, humans and horses, from 1950–2000 . Another paper discusses the distribution of lesions detected using magnetic resonance imaging of hind feet and compares the findings with those reported in front feet . A third paper aims to create safer Phenylbutazone derivatives .
properties
IUPAC Name |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Record name | PHENYLBUTAZONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021136 | |
Record name | 4-Butyl-1,2-diphenyl-3,5-Pyrazolidinedione | |
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Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylbutazone appears as odorless white or off-white crystalline powder. Tasteless at first, but slightly bitter aftertaste. pH (aqueous solution) 8.2. (NTP, 1992), Solid | |
Record name | PHENYLBUTAZONE | |
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Record name | Phenylbutazone | |
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Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992), Freely soluble in acetone, ether, and ethyl acetate, 1 G IN ABOUT 20 ML ALCOHOL, Solubility in water at 22.5 °C: 0.7 mg/mL (also 2.2 mg/mL), In water, 34 mg/L at 25 °C, 1.44e-01 g/L | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PHENYLBUTAZONE | |
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Record name | Phenylbutazone | |
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Record name | Phenylbutazone | |
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Mechanism of Action |
Phenylbutazone binds to and inactivates prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation. The reduced production of prostaglandin leads to reduced inflammation of the surrounding tissues., The drug exhibits anti-inflammatory, analgesic, antipyretic, and mild uricosuric activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Many nonsteriodal anti- inflammatory agents inhibit the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase, an enzyme that catalyzes the formation of prostaglandin precursors (endoperoxides) from arachidonic acid., Nonsteroidal anti-inflammatory drugs probably act by inhibiting prostaglandin synthesis. Prostaglandins prostaglandins are believed to cause vasodilaton, increased vascular permeability, and increased sensitivity of nerve endings to other inflammatory mediators. By reversibly inhibiting the enzyme cyclooxygenase, nonsteroidal anti-inflammatory drugs block the conversion of the arachidonic acid found in cell membrane phospholipids into varius prostaglandins (E2,F2,D2, thromboxane A2). Since prostaglandins appear to maintain the gastric mucosal barrier nonsteroidal anti-inflammatory drugs inhibition of prostaglandins synthesis may be the cause of the gastritis, peptic ulcerations, and gastrointestinal bleeding observed with nonsteroidal anti-inflammatory drugs. Nonsteroidal anti-inflammatory drugs cause sodium retention, especially in patients with underlying sodium-retaining states such as congestive heart failure. Although the mechanism is not entirely clear, the inhibition of prostaglandins synthesis plays a leading role. These compounds redistribute renal blood flow away from the superficial cortical glomeruli to the juxtamedullary glomeruli, which have a greater capacity to absorb sodium. Stress intensifies the effect of prostaglandins. /Nonsteroidal anti-inflammatory drugs/, Phenylbutazone exists in solution in three forms--a diketo, an enol, and a mesomeric anion form. In solution, it exists primarily in the diketo form, and conversion between the forms is slow. These transformations probably contribute to its chemical instability and the ability of the cyclooxygenase system to generate the 4-hydroxphenylbutazone metabolite by a peroxide-dependent cooxygenation reaction. This reaction has been shown to produce reactive intermediates capable of inactivating prostacyclin synthase and prostaglandin H synthase, which may account for phenylbutazone's anti-inflammatory activity., Mechanism of anti-inflammatory effects of phenylbutazone is not known. ... Inhibits biosynthesis of prostaglandins, uncouples oxidative phosphorylation, and inhibits ATP-dependent biosynthesis of mucopolysaccharide sulfates in cartilage. | |
Record name | Phenylbutazone | |
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Product Name |
Phenylbutazone | |
Color/Form |
Crystals from ethanol, White or very-light-yellow powder | |
CAS RN |
50-33-9 | |
Record name | PHENYLBUTAZONE | |
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Record name | 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl- | |
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Melting Point |
219 to 225 °F (NTP, 1992), 105 °C, MP: 140-141 °C (solidifies and remelts at approximately 180 °C) /Phenylbutazone piperazine salt/ | |
Record name | PHENYLBUTAZONE | |
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Retrosynthesis Analysis
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Citations
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